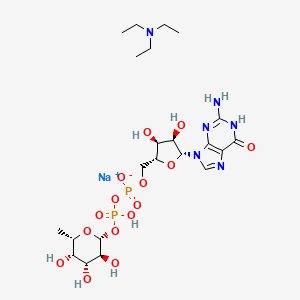

![molecular formula C9H10N6O3S2 B590382 (6R-trans)-7-Amino-8-oxo-3-[(1H-tetrazol-5-ylthio)methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid CAS No. 58016-87-8](/img/structure/B590382.png)

(6R-trans)-7-Amino-8-oxo-3-[(1H-tetrazol-5-ylthio)methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

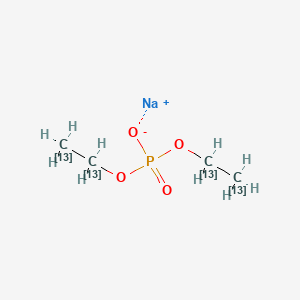

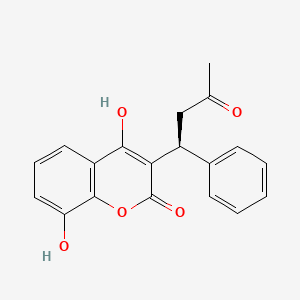

The compound “(6R-trans)-7-Amino-8-oxo-3-[(1H-tetrazol-5-ylthio)methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid” is a derivative of Cefoperazone, a third-generation cephalosporin antibiotic . Its molecular formula is C9H10N6O3S2 and it has a molecular weight of 314.34 g/mol .

Synthesis Analysis

The synthesis of this compound involves a seven-step procedure, which includes the introduction of a 7α-methoxy group to the cephalosporin nucleus using MeOLi/t-BuOCl in THF . The synthesis begins with the commercially available 7-aminocephalosporanic acid (7-ACA), which is treated with 5-mercapto-1-methyl-1H-tetrazole in anhydrous MeCN to afford the intermediate compound . This intermediate is then acylated with phenylacetyl chloride in the presence of Na2CO3 in acetone/H2O to afford the amide .Molecular Structure Analysis

The molecular structure of this compound is characterized by a bicyclic core, which is common to all cephalosporin antibiotics . It also contains a tetrazole ring, which is attached to the bicyclic core via a thioether linkage .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include acylation, esterification, and isomerization . The introduction of the 7α-methoxy group to the cephalosporin nucleus is a key step in the synthesis .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its molecular weight, density, boiling point, melting point, and flash point, can be determined through various analytical techniques .Applications De Recherche Scientifique

Synthesis and Structural Analysis

- The synthesis of new cephalosporin derivatives using 5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid as a carrier for drugs containing an amino group is reported, highlighting its potential in Antibody-Directed Enzyme Prodrug Therapy (ADEPT) approaches (Blau et al., 2008).

- A study demonstrates the synthesis of Benzhydryl(6R,7R)-3-hydroxymethyl-8-oxo-7-salicylidene-amino-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate from 7-amino cephalosporanic acid, indicating the versatility of this compound in creating new molecular structures (Deng Fu-li, 2007).

Pharmaceutical Synthesis

- The compound has been used in the development of primaquine prodrugs, showing its application in enhancing the effectiveness of existing antimalarial drugs (Blau et al., 2008).

- An efficient synthesis process for (6R,7S)-benzhydryl-7-amino-7-methoxy-3-((1-methyl-1H-tetrazol-5-ylthio)methyl)-8-oxo-5-thia-1-aza-bicyclo[4.2.0]oct-2-ene-2-carboxylate, a derivative of this compound, is described, highlighting its potential in pharmaceutical manufacturing (Xiong et al., 2016).

Impurity Characterization in Drug Development

- Research on impurities in Cefdinir bulk drug revealed the presence of related compounds, underscoring the importance of this compound in quality control and assurance in pharmaceuticals (Rao et al., 2007).

Application in Nonlinear Optical Materials

- A study on the molecular structure and vibrational spectroscopic analysis of 7-amino-8-oxo-3-vinyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid showed that it may have microscopic nonlinear optical behavior, indicating its potential use in advanced materials research (Ramalingam et al., 2011).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(6R,7R)-7-amino-8-oxo-3-(2H-tetrazol-5-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N6O3S2/c10-4-6(16)15-5(8(17)18)3(1-19-7(4)15)2-20-9-11-13-14-12-9/h4,7H,1-2,10H2,(H,17,18)(H,11,12,13,14)/t4-,7-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRGZZONZUPMKGF-CLZZGJSISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=C(N2C(S1)C(C2=O)N)C(=O)O)CSC3=NNN=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=C(N2[C@H](S1)[C@@H](C2=O)N)C(=O)O)CSC3=NNN=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N6O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.